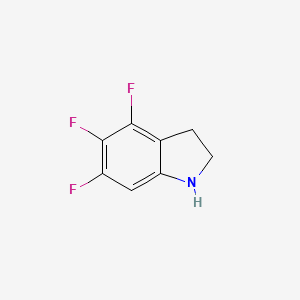

4,5,6-trifluoro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6F3N |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

4,5,6-trifluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H6F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h3,12H,1-2H2 |

InChI Key |

QCFQYDWHYGRCSA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C(=C21)F)F)F |

Origin of Product |

United States |

Reaction Chemistry and Functionalization of 4,5,6 Trifluoro 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution on the Fluorinated Dihydroindole Core

The introduction of substituents onto the aromatic ring of 4,5,6-trifluoro-2,3-dihydro-1H-indole via electrophilic aromatic substitution (EAS) is a challenging yet crucial transformation for diversifying its structure. The three fluorine atoms exert a strong electron-withdrawing inductive effect, which deactivates the benzene (B151609) ring towards attack by electrophiles. However, the lone pairs on the fluorine atoms can participate in resonance, directing incoming electrophiles to the ortho and para positions. In the case of this compound, the only available position for substitution is the C7 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. Due to the deactivating nature of the fluorine atoms, harsh reaction conditions are typically required to achieve these transformations. For instance, nitration often necessitates the use of strong acid mixtures, such as nitric acid and sulfuric acid, to generate the potent nitronium ion (NO₂⁺) electrophile. Similarly, Friedel-Crafts reactions, which are notoriously difficult on deactivated aromatic rings, would likely require a strong Lewis acid catalyst and a reactive alkylating or acylating agent.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-4,5,6-trifluoro-2,3-dihydro-1H-indole |

| Bromination | Br₂, FeBr₃ | 7-Bromo-4,5,6-trifluoro-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-4,5,6-trifluoro-2,3-dihydro-1H-indole |

Nucleophilic Reactions Involving the Dihydroindole Nitrogen Atom

The nitrogen atom of the 2,3-dihydro-1H-indole core is a nucleophilic center and can readily participate in reactions with various electrophiles. N-alkylation and N-acylation are fundamental transformations that introduce functional groups onto the nitrogen, significantly altering the compound's physical and biological properties.

N-Alkylation: This reaction is typically achieved by treating this compound with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, generating a more nucleophilic anion that subsequently attacks the alkyl halide. The choice of base and solvent can influence the reaction's efficiency.

N-Acylation: The introduction of an acyl group onto the nitrogen atom can be accomplished using acylating agents such as acyl chlorides or anhydrides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. N-acylation is a valuable method for installing various functional groups and for protecting the nitrogen atom during subsequent chemical manipulations.

Transformations at the Trifluoro-Substituted Benzene Moiety

The fluorine atoms on the benzene ring are not merely spectators; they can be the site of chemical transformations, most notably nucleophilic aromatic substitution (SNA r). In contrast to electrophilic substitution, SNA r is favored on electron-deficient aromatic rings. The strong electron-withdrawing nature of the fluorine atoms makes the carbon atoms of the benzene ring susceptible to attack by strong nucleophiles.

In a typical SNA r reaction on a polyfluorinated aromatic compound, a nucleophile attacks a carbon atom bearing a fluorine atom, forming a Meisenheimer complex intermediate. The subsequent departure of the fluoride (B91410) ion restores the aromaticity of the ring. The position of substitution is influenced by the stability of the intermediate Meisenheimer complex and the nature of the nucleophile. For this compound, substitution could potentially occur at the C4, C5, or C6 positions, with the regioselectivity being dependent on the specific reaction conditions and the nucleophile employed.

Functional Group Interconversions on this compound Derivatives

Functional group interconversions (FGIs) are essential for the synthesis of complex molecules from simpler precursors. For derivatives of this compound, a variety of FGIs can be envisaged. For example, a nitro group introduced at the C7 position via electrophilic nitration can be reduced to an amino group. This amino group can then be further functionalized through diazotization followed by substitution with various nucleophiles (Sandmeyer reaction), opening up a wide array of synthetic possibilities.

Similarly, acyl groups introduced at the C7 position or on the nitrogen atom can be subjected to various transformations. For instance, a ketone can be reduced to a secondary alcohol, which can then be used in subsequent reactions. The fluorine atoms themselves are generally robust and less prone to interconversion under standard conditions, providing a stable scaffold for further chemical modifications.

Radical Reactions of this compound and its Derivatives

The field of radical chemistry offers unique pathways for the functionalization of heterocyclic compounds. For this compound, radical reactions could provide access to derivatives that are difficult to obtain through traditional ionic pathways. For instance, radical trifluoromethylation has been successfully applied to various indole (B1671886) systems. researchgate.net Such a reaction on the trifluorinated dihydroindole core could potentially lead to the introduction of a trifluoromethyl group at the C7 position.

The generation of radical intermediates can be achieved through various methods, including the use of radical initiators or photoredox catalysis. The high reactivity of radical species often leads to complex product mixtures, and controlling the regioselectivity of radical reactions on the polyfluorinated dihydroindole system would be a significant synthetic challenge.

Rearrangement Reactions Involving Dihydroindole Systems

Rearrangement reactions can lead to significant skeletal transformations, providing access to novel and complex molecular architectures. While specific rearrangement reactions of this compound have not been extensively documented, related dihydroindole systems are known to undergo various rearrangements. For example, acid-catalyzed Wagner-Meerwein type rearrangements can occur in substituted indoline (B122111) systems.

The presence of the three fluorine atoms could influence the propensity and outcome of such rearrangements by altering the stability of carbocationic intermediates. Further research is needed to explore the potential for skeletal rearrangements in this specific fluorinated dihydroindole system and to harness these transformations for the synthesis of new chemical entities.

Derivatives and Analogs of 4,5,6 Trifluoro 2,3 Dihydro 1h Indole

Structural Modifications of the Dihydroindole Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of the dihydroindole core offers opportunities for structural variation, primarily through substitution at the C2 and C3 positions or by altering the saturation of the ring itself.

Substitution at C2 and C3: Functionalization at the C2 and C3 positions can introduce new chemical properties and potential stereocenters. The introduction of alkyl, aryl, or functional groups at these positions can be achieved through various synthetic methodologies. For instance, α-alkylation of the corresponding indole (B1671886) followed by reduction, or direct functionalization of the dihydroindole via its enamine or enolate equivalent, can yield C3-substituted derivatives. tcichemicals.com Similarly, strategies involving Friedel-Crafts alkylation of related dihydroindoles suggest pathways to C2-substituted analogs. researchgate.net

Dehydrogenation: A fundamental modification of the dihydroindole system is its aromatization to the corresponding indole. This transformation involves the dehydrogenation of the C2-C3 bond in the pyrrolidine ring. This process can be accomplished using various chemical oxidizing agents or catalytic methods. For example, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for such aromatizations. Catalytic dehydrogenation using transition metals such as palladium or nickel is also an effective strategy. researchgate.net Borane catalysts, specifically B(C₆F₅)₃, have been shown to effectively catalyze the dehydrogenation of indolines to indoles under mild conditions. acs.org This conversion results in the formation of 4,5,6-trifluoro-1H-indole, a planar, aromatic heterocyclic system with distinct electronic characteristics compared to its dihydro- counterpart.

| Modification Type | Position(s) | Potential Reagents/Methods | Resulting Structure |

|---|---|---|---|

| Alkylation | C2 or C3 | Organolithium reagents followed by electrophiles; Friedel-Crafts alkylation | C2/C3-alkyl-4,5,6-trifluoro-2,3-dihydro-1H-indole |

| Hydroxylation/Fluorination | C3 | Oxidation (e.g., with m-CPBA); Fluorinating agents (e.g., Selectfluor) | 3-Hydroxy- or 3-Fluoro-4,5,6-trifluorooxindole derivatives organic-chemistry.org |

| Dehydrogenation | C2-C3 bond | DDQ, MnO₂, Pd/C, B(C₆F₅)₃ | 4,5,6-Trifluoro-1H-indole researchgate.netacs.org |

Substitution Patterns on the Fluorinated Benzene (B151609) Moiety of Dihydroindoles

The benzene portion of the 4,5,6-trifluoro-2,3-dihydro-1H-indole molecule has only one available position for substitution: the C7 carbon. The regioselectivity of electrophilic aromatic substitution at this position is governed by the combined electronic effects of the activating secondary amine group and the deactivating, ortho-, para-directing fluorine atoms.

The secondary amine is a powerful activating group that directs incoming electrophiles to its ortho and para positions. In this scaffold, the para position (C7) is open for substitution, while the ortho position (C5) is blocked by a fluorine atom. The fluorine atoms at C4, C5, and C6 are electron-withdrawing via the inductive effect, deactivating the ring towards substitution. However, they are also ortho-, para-directing due to resonance effects. The fluorine at C6 is ortho to the C7 position, potentially influencing its reactivity. The cumulative effect of these substituents strongly favors electrophilic attack at the C7 position. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are anticipated to proceed selectively at this site.

| Reaction Type | Typical Reagents | Expected Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 7-Bromo-4,5,6-trifluoro-2,3-dihydro-1H-indole |

| Nitration | HNO₃, H₂SO₄ | 7-Nitro-4,5,6-trifluoro-2,3-dihydro-1H-indole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 7-Acyl-4,5,6-trifluoro-2,3-dihydro-1H-indole |

| Sulfonylation | SO₃, H₂SO₄ | This compound-7-sulfonic acid |

| Fluoroalkylthiolation | Electrophilic SCH₂CF₃ reagents | 7-(Trifluoroethylthio)-4,5,6-trifluoro-2,3-dihydro-1H-indole researchgate.net |

N-Substituted this compound Derivatives

The nitrogen atom of the dihydroindole ring is a key site for derivatization. Its nucleophilic character allows for a variety of substitution reactions, including N-alkylation, N-acylation, N-sulfonylation, and N-arylation. These modifications can significantly alter the molecule's physical and chemical properties.

N-Alkylation: This can be achieved by reacting the dihydroindole with alkyl halides in the presence of a base.

N-Acylation: Acyl groups can be introduced using acyl chlorides or anhydrides, often with a base catalyst. Microwave-assisted methods can enhance the efficiency of these reactions. researchgate.net

N-Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov

These substitutions not only modify the steric and electronic environment of the nitrogen atom but also serve as a handle for introducing further functionalities or for constructing more complex molecular architectures.

| Derivative Type | General Structure (R = Substituent) | Synthetic Method |

|---|---|---|

| N-Alkyl |  | Reaction with alkyl halide (e.g., CH₃I) and base (e.g., K₂CO₃) |

| N-Acyl |  | Reaction with acyl chloride (e.g., CH₃COCl) and base (e.g., Pyridine) |

| N-Aryl |  | Buchwald-Hartwig amination with aryl halide (e.g., Ph-Br), Pd catalyst, and base |

| N-Sulfonyl |  | Reaction with sulfonyl chloride (e.g., TsCl) and base |

Bridged and Fused Ring Systems Incorporating Trifluorinated Dihydroindoles

The this compound framework can be incorporated into more complex polycyclic systems. Fused rings can be constructed by forming a new ring that shares a bond with either the benzene or the pyrrolidine moiety. Bridged systems can be created by connecting two non-adjacent atoms of the dihydroindole core.

One common strategy for forming a fused ring involves intramolecular cyclization. For example, an appropriate functional group can be introduced at the N1 position, which then undergoes a cyclization reaction with the C7 position of the benzene ring. Intramolecular Friedel-Crafts acylation is a powerful method for achieving such transformations, leading to the formation of new carbocyclic rings fused to the [f] face of the indole system. nih.gov Palladium-catalyzed domino reactions are also versatile for constructing 3,n-fused tricyclic indole skeletons. nih.gov These strategies can lead to novel tetracyclic structures incorporating the trifluorinated dihydroindole core.

| System Type | Description | Synthetic Strategy Example | Hypothetical Product Core |

|---|---|---|---|

| Fused Ring | A new 6-membered ring is formed between N1 and C7. | N-acylation with a 3-chloropropionyl chloride followed by intramolecular Friedel-Crafts alkylation. | Pyrido[1,7,6-fgh]indole derivative |

| Fused Ring | A new 5-membered heterocyclic ring is formed across the C2-C3 bond. | [3+2] Cycloaddition with a 1,3-dipole across the C2=N double bond of a dehydrogenated intermediate. | Triazolo[1,5-a]indole derivative |

| Bridged System | An ethylene (B1197577) bridge is formed between N1 and C7. | N-alkylation with a 2-bromoethyl group followed by intramolecular cyclization. | 1,7-Ethano-4,5,6-trifluoro-2,3-dihydro-1H-indole |

Stereoisomeric and Chiral Derivatives of this compound

The parent this compound molecule is achiral. However, the introduction of one or more substituents on the C2 or C3 atoms of the pyrrolidine ring can generate stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers).

The synthesis of specific stereoisomers requires the use of asymmetric synthesis techniques. Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of reactions that introduce substituents at C2 or C3. For example, catalytic asymmetric alkylation or diastereoselective reduction of a C2- or C3-functionalized intermediate can provide access to enantiomerically enriched products. The synthesis of chiral 2-(trifluoromethyl)pyrrolidines has been achieved through rearrangements of chiral azetidines, demonstrating a viable pathway for creating complex chiral structures related to the target molecule. nih.gov

If substituents are introduced at both C2 and C3, up to four stereoisomers can exist: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The selective synthesis of each of these diastereomers represents a significant synthetic challenge, requiring precise control over the stereochemistry of two adjacent centers.

| Derivative | Stereocenters | Potential Asymmetric Synthesis Method | Stereoisomers |

|---|---|---|---|

| 2-Methyl-4,5,6-trifluoro-2,3-dihydro-1H-indole | C2 | Asymmetric hydrogenation of a 2-methylene intermediate using a chiral catalyst. | (R)- and (S)-enantiomers |

| 3-Hydroxy-4,5,6-trifluoro-2,3-dihydro-1H-indole | C3 | Asymmetric dihydroxylation of 4,5,6-trifluoro-1H-indole followed by reduction. | (R)- and (S)-enantiomers |

| 2-Methyl-3-hydroxy-4,5,6-trifluoro-2,3-dihydro-1H-indole | C2, C3 | Diastereoselective reduction of a 2-methyl-3-oxo intermediate using a chiral reducing agent. | Four diastereomers (RR, SS, RS, SR) |

Mechanistic Investigations of Reactions Involving 4,5,6 Trifluoro 2,3 Dihydro 1h Indole

Elucidation of Reaction Pathways for Dihydroindole Formation and Functionalization

The construction and subsequent chemical modification of the 4,5,6-trifluoro-2,3-dihydro-1H-indole scaffold can likely proceed through several distinct mechanistic routes. These pathways are influenced by the choice of starting materials, catalysts, and reaction conditions. The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring is expected to significantly impact the electronic properties of the molecule and, consequently, the reactivity and regioselectivity of these transformations.

Radical Cascade Mechanisms

Radical cascade reactions, which involve a sequence of intramolecular and intermolecular radical additions, offer a powerful strategy for the rapid assembly of complex cyclic systems. In the context of forming the dihydroindole core, a plausible radical cascade could be initiated by the generation of a radical species that ultimately leads to the formation of the five-membered nitrogen-containing ring. Photoredox catalysis is a modern tool that can facilitate such radical-mediated transformations under mild conditions. For the functionalization of a pre-existing this compound, a radical mechanism could be employed to introduce substituents at various positions, guided by the inherent reactivity of the C-H bonds within the molecule.

Sigmatropic Rearrangement Mechanisms

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma-bond across a pi-system. The Fischer indole (B1671886) synthesis, a classic method for preparing indoles, notably proceeds through a-sigmatropic rearrangement as a key step. While this reaction typically yields an aromatic indole, modifications or interruptions of this pathway can lead to dihydroindole structures. For the synthesis of this compound, a substituted phenylhydrazine (B124118) bearing the trifluorinated aromatic ring would be a logical precursor. The mechanism would involve the initial formation of a phenylhydrazone, followed by tautomerization to an enamine, which then undergoes the characteristic-sigmatropic rearrangement. Subsequent steps would lead to the cyclized product.

| Step | Description | Key Intermediates |

| 1 | Formation of Phenylhydrazone | Phenylhydrazine, Aldehyde/Ketone |

| 2 | Tautomerization | Enamine |

| 3 | -Sigmatropic Rearrangement | Di-imine |

| 4 | Cyclization and Aromatization (or reduction to dihydroindole) | Aminoacetal |

Cycloaddition Mechanisms

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, provide another avenue for the construction of the dihydroindole ring system. A potential strategy could involve a [4+2] cycloaddition (Diels-Alder reaction) or a 1,3-dipolar cycloaddition. For instance, a substituted ortho-aminostyrene derivative could act as the diene in a Diels-Alder reaction with a suitable dienophile. Alternatively, an azomethine ylide could undergo a 1,3-dipolar cycloaddition with a dipolarophile to construct the pyrrolidine (B122466) ring of the dihydroindole. The regioselectivity of such reactions would be heavily influenced by the electronic nature of the substituents on both reaction partners.

C-H Activation Mechanisms

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds. This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives. For this compound, transition metal catalysts, particularly those based on palladium or rhodium, could be employed to selectively activate and functionalize the C-H bonds of the aromatic ring or the dihydroindole core. The directing-group-assisted C-H activation strategy can provide high regioselectivity. The fluorine substituents would likely influence the site-selectivity of the C-H activation process due to their electronic effects.

Role of Catalysts and Reagents in Mechanistic Control

The choice of catalysts and reagents is paramount in dictating the reaction pathway and, ultimately, the structure of the product.

In radical cascade reactions , the initiator (e.g., a photocatalyst or a chemical radical initiator) and any mediating reagents will control the generation and propagation of the radical species.

For sigmatropic rearrangements like the Fischer indole synthesis, the reaction is typically catalyzed by Brønsted or Lewis acids. The nature of the acid can influence the reaction rate and, in some cases, the product distribution.

In cycloaddition reactions , the catalyst, often a Lewis acid, can enhance the reactivity and control the stereoselectivity of the transformation.

C-H activation is heavily reliant on the choice of the transition metal catalyst and the associated ligands. Different catalyst systems can exhibit distinct selectivities for different C-H bonds within the same molecule. For example, rhodium catalysts are often effective for C-H insertion reactions, while palladium catalysts are widely used for a variety of C-H functionalization reactions.

| Reaction Type | Catalyst/Reagent Class | Role |

| Radical Cascade | Photocatalysts, Radical Initiators | Generation of initial radical species |

| Sigmatropic Rearrangement | Brønsted/Lewis Acids | Promotion of key rearrangement step |

| Cycloaddition | Lewis Acids | Enhancement of reactivity and stereocontrol |

| C-H Activation | Transition Metals (Pd, Rh) | Cleavage and functionalization of C-H bonds |

Spectroscopic Techniques in Mechanistic Analysis

The elucidation of these complex reaction mechanisms relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for characterizing the structures of starting materials, intermediates, and final products. In-situ NMR monitoring can provide real-time information about the progress of a reaction, helping to identify transient species. Mass spectrometry is crucial for determining the molecular weights of intermediates and products, and for fragmentation analysis to deduce structural information. Infrared (IR) spectroscopy can be used to follow the transformation of functional groups throughout a reaction. In cases involving photo-induced processes, transient absorption spectroscopy can be employed to detect and characterize short-lived excited states and radical intermediates. Computational methods, such as Density Functional Theory (DFT), are also increasingly used to model reaction pathways and predict the stability of intermediates and transition states, providing deeper mechanistic insights.

Applications of 4,5,6 Trifluoro 2,3 Dihydro 1h Indole As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

No specific examples or research findings were identified that document the use of 4,5,6-trifluoro-2,3-dihydro-1H-indole as a building block in the synthesis of complex organic molecules.

Role in the Construction of Advanced Heterocyclic Scaffolds

There is no available literature detailing the role of this compound in the construction of advanced heterocyclic scaffolds. Research in this area typically focuses on more broadly functionalized or different isomers of indole (B1671886) and indoline (B122111) derivatives.

Precursor for Dihydroindole Alkaloid Total Synthesis Research

A search of chemical synthesis literature did not yield any instances of this compound being used as a precursor or key intermediate in the total synthesis of dihydroindole alkaloids.

Development of Novel Synthetic Reagents (from its derivatives)

There is no documented evidence of novel synthetic reagents being developed from derivatives of this compound.

Q & A

Basic: What are the common synthetic routes for preparing 4,5,6-trifluoro-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step halogenation and cyclization strategies. For fluorinated indoles, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct electrophilic fluorination using agents like Selectfluor® can introduce fluorine atoms. A key precursor is 2,3-dihydro-1H-indole, which undergoes sequential fluorination at positions 4, 5, and 6. Optimization includes:

- Temperature control (low temps for nitration, elevated for cyclization) .

- Solvent selection (polar aprotic solvents like DMF for fluorination; inert atmospheres to prevent oxidation).

- Catalyst screening (Pd(PPh₃)₄ for coupling; acidic/basic conditions for regioselectivity).

Yield improvements often require purification via column chromatography or recrystallization .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- ¹⁹F NMR : Identifies fluorine environments (δ -110 to -150 ppm for aromatic fluorines) and confirms substitution patterns .

- ¹H/¹³C NMR : Resolves dihydroindole protons (e.g., CH₂ at δ 3.5–4.5 ppm) and aromatic carbons .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₅F₃N).

- X-ray crystallography : Resolves spatial fluorine arrangement and ring conformation. Use SHELXL for refinement and Mercury for visualizing hydrogen bonds (e.g., intramolecular C–H⋯F interactions) .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activities of fluorinated indole derivatives?

Contradictions may arise from assay variability or structural analogs . Strategies include:

- Dose-response studies : Compare IC₅₀ values across standardized assays (e.g., kinase inhibition vs. antimicrobial).

- Structural analogs : Synthesize mono-/di-fluorinated derivatives to isolate substituent effects .

- Binding assays : Use SPR or ITC to quantify target affinity and rule off-target effects.

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to consolidate data from independent studies .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 vs. C-7).

- Molecular docking : Map interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina .

- MD simulations : Assess solvation effects on fluorine’s electron-withdrawing properties. Software: Gaussian, GROMACS .

Advanced: How does the spatial arrangement of fluorine atoms influence the compound’s physicochemical properties?

- Crystal packing : Fluorine’s van der Waals radius (1.47 Å) affects dihedral angles (e.g., 85–90° between indole and substituents). Use SHELX to analyze torsion angles .

- Lipophilicity : Trifluorination increases logP (e.g., +0.5–1.0 vs. non-fluorinated analogs), enhancing membrane permeability .

- Acid-base behavior : Fluorine’s electronegativity lowers pKa of adjacent NH groups, altering solubility in physiological buffers .

Basic: What are the key challenges in achieving regioselective fluorination during synthesis?

- Competitive side reactions : Over-fluorination or ring-opening. Mitigate via protecting groups (e.g., Boc on NH) .

- Steric hindrance : Bulky reagents may favor para over ortho substitution. Use directing groups (e.g., –NO₂) .

- Monitoring : TLC/HPLC tracks reaction progress; ¹⁹F NMR confirms regioselectivity .

Advanced: What strategies improve the metabolic stability of this compound in preclinical models?

- In vitro microsomal assays : Identify metabolic hotspots (e.g., CYP450 oxidation at C-2).

- Deuterium/halogen exchange : Replace labile protons with deuterium or fluorine at vulnerable sites.

- Prodrug design : Mask NH groups as esters or carbamates to enhance plasma stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.